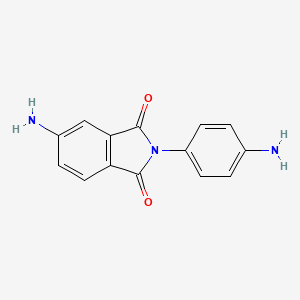

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione

Description

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione is a bicyclic aromatic compound featuring a phthalimide core substituted with two amino groups: one at the 5-position of the isoindole ring and another at the 4-position of the phenyl side chain.

Properties

IUPAC Name |

5-amino-2-(4-aminophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYWZQZGJNBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356821 | |

| Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13406-77-4 | |

| Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

- Phthalic anhydride and 4-nitroaniline are the primary commercially available starting materials.

- The first synthetic step involves nitration of phthalic anhydride to produce 4-nitrophthalic anhydride . This step introduces a nitro group essential for subsequent transformations.

Reduction of Nitro Groups

- The nitro group on 4-nitrophthalic anhydride is reduced to an amino group.

- Common reducing agents include iron powder in hydrochloric acid , which efficiently converts the nitro group to an amine, yielding 4-aminophthalic anhydride .

- Alternative reduction methods may involve catalytic hydrogenation under mild conditions, but iron/HCl remains a standard due to cost-effectiveness and simplicity.

Cyclization and Formation of Isoindole Core

- The 4-aminophthalic anhydride undergoes cyclization with 4-nitroaniline or its derivatives.

- This reaction forms the isoindole-1,3-dione core structure, specifically yielding the 5-amino-2-(4-aminophenyl) substituted isoindole.

- The cyclization typically occurs under reflux conditions in suitable solvents such as acetic acid or other polar aprotic solvents to facilitate ring closure.

Purification

- The crude product is purified by recrystallization , often from solvents like ethanol or acetone/water mixtures.

- Recrystallization ensures removal of impurities and unreacted starting materials, yielding the compound in high purity suitable for further applications.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Phthalic anhydride + nitrating agent | 0–5 °C | 1–2 hours | 85–90 | Controlled temperature to avoid over-nitration |

| Reduction | Fe powder + HCl | 60–80 °C | 3–5 hours | 80–88 | Efficient conversion to amino group |

| Cyclization | 4-aminophthalic anhydride + 4-nitroaniline | Reflux in acetic acid | 4–6 hours | 75–85 | Formation of isoindole ring |

| Purification | Recrystallization from ethanol/acetone | Ambient to 50 °C | Variable | — | High purity product obtained |

Alternative Synthetic Approaches and Modifications

- Some patents describe the preparation of related intermediates such as 4-(4-aminophenyl)-3-morpholinone , which can be further transformed into isoindole derivatives through subsequent reactions.

- The workup procedures often involve simple filtration and solvent evaporation under reduced pressure, followed by crystallization to isolate the product.

- Adjustments in solvent systems and pH (e.g., using aqueous ammonia to maintain pH ~7.4) can optimize product crystallization and purity.

Analytical and Characterization Data Supporting Preparation

- Melting Point: Typically reported around 167–170 °C for related isoindole derivatives, confirming purity and identity.

- Spectroscopic Data: IR spectra show characteristic imide carbonyl stretches (~1700 cm⁻¹), and amino group N-H stretches (~3400 cm⁻¹).

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~253 g/mol) confirm the molecular structure.

- Elemental analysis matches calculated values for C, H, N, confirming the expected composition.

Summary Table of Key Preparation Steps

| Stage | Reaction Type | Key Reagents | Purpose | Outcome |

|---|---|---|---|---|

| Nitration | Electrophilic substitution | Phthalic anhydride + nitrating agent | Introduce nitro group | 4-nitrophthalic anhydride |

| Reduction | Reduction | Fe powder + HCl | Convert nitro to amino group | 4-aminophthalic anhydride |

| Cyclization | Ring closure | 4-aminophthalic anhydride + 4-nitroaniline | Form isoindole ring | This compound |

| Purification | Recrystallization | Ethanol, acetone/water | Remove impurities | Pure target compound |

Research Findings and Practical Considerations

- The multi-step synthesis is well-established with reproducible yields and purity.

- The choice of reducing agent and reaction conditions critically affects the amino group formation efficiency.

- Cyclization conditions must be optimized to avoid side reactions such as over-oxidation or polymerization.

- Purification by recrystallization remains the most effective method to achieve high purity, essential for applications in pharmaceuticals or materials science.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Condensation: The imide group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst can facilitate condensation reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or nitrated derivatives.

Condensation: Formation of Schiff bases.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C20H15N3O2S

Molecular Weight : 361.4 g/mol

IUPAC Name : 5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3-dione

The compound features an isoindole core with amino and sulfanyl substituents that contribute to its biological activity. The structure can be represented as follows:

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. For instance, a derivative of this compound demonstrated significant inhibitory effects on the proliferation of human breast cancer cell lines (MCF-7) with an IC50 value of 20.2 μM . The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and DNA damage leading to apoptosis in cancer cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 20.2 | Induction of ROS and DNA damage |

| Huh7 | >200 | Weaker inhibition compared to MCF-7 |

Neuroprotective Effects

Isoindole derivatives have been investigated for their potential as anti-Alzheimer's agents. Research indicates that these compounds may inhibit cholinesterases, which are key enzymes in the breakdown of neurotransmitters . This inhibition could enhance cholinergic signaling, potentially benefiting cognitive function.

Case Study: Anti-Cancer Activity

A study conducted on a series of isoindole derivatives demonstrated that modifications to the amino group significantly affected their anti-cancer activity. The compound was tested across various concentrations, showing a dose-dependent increase in cell death in MCF-7 cells .

Case Study: Cholinesterase Inhibition

In a separate study targeting neurodegenerative diseases, derivatives of isoindole were shown to effectively inhibit acetylcholinesterase activity, suggesting their potential use in treating Alzheimer’s disease . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isoindole ring enhanced inhibitory potency.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Physicochemical Properties

- Solubility: Amino and hydroxyl groups (e.g., ) improve aqueous solubility, whereas fluorophenyl () or sulfanyl groups () increase lipophilicity .

- Stability: Nitro derivatives () may exhibit lower photostability compared to amino-substituted compounds due to electron-withdrawing effects .

Molecular Modeling and Docking

- Sodium Channel Binding: Phenylethyl-substituted analogs () were docked into sodium channels, showing that bulky substituents (e.g., nitro groups) hinder binding compared to smaller amino groups .

- Electrostatic Interactions: The target compound’s amino groups could form hydrogen bonds with catalytic residues, akin to cholinesterase inhibitors in .

Biological Activity

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 13406-77-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H11N3O2

- Molecular Weight : 253.26 g/mol

- Structure : The compound features an isoindole moiety, which is characteristic of various biologically active compounds.

Anticancer Activity

Research indicates that derivatives of isoindoline-1,3-dione, including this compound, exhibit promising anticancer properties. A study demonstrated that modified compounds could inhibit cell growth and induce apoptosis in cancer cells in a concentration-dependent manner. For instance, compound 5d showed significant cytotoxic effects with IC50 values lower than 200 μM against various cancer cell lines .

Neuroprotective Effects

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In silico studies revealed that certain derivatives exhibited strong inhibitory activity against AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 0.9 to 19.5 μM . The best-performing derivative had an IC50 of 87 nM against AChE, indicating a strong potential for further development as a therapeutic agent for cognitive disorders .

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of isoindoline derivatives. The compound demonstrated notable antibacterial effects against various strains, outperforming traditional antibiotics like ampicillin and streptomycin in certain assays . This suggests that it may serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The ability to inhibit AChE and BuChE suggests that this compound can modulate neurotransmitter levels in the brain, which is crucial for cognitive function.

- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases and the increase of reactive oxygen species (ROS) .

Case Studies and Research Findings

- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines showed that derivatives of isoindoline could significantly enhance neuronal survival and reduce oxidative stress markers.

- Cancer Cell Line Studies : Compounds derived from isoindoline were tested on various cancer cell lines (e.g., HeLa, MCF7), revealing IC50 values that suggest effective cytotoxicity compared to standard chemotherapeutic agents.

Q & A

Q. What are the common synthetic routes for 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A primary method includes coupling ethynyl-substituted phenyl groups with isoindole derivatives via Sonogashira coupling or similar cross-coupling reactions . For example:

- Step 1: Functionalization of the phenyl group with ethynyl or amino substituents.

- Step 2: Cyclization under acidic or basic conditions to form the isoindole-dione core.

- Step 3: Purification via recrystallization (e.g., using DMF/acetic acid mixtures) .

Critical Conditions: - Use of palladium catalysts for cross-coupling reactions.

- Controlled temperature (reflux in acetic acid for 3–5 hours) .

Q. How is the compound characterized to confirm its molecular structure and purity?

Methodological Answer:

- Spectroscopic Techniques:

- NMR (¹H/¹³C) to confirm substituent positions and aromaticity.

- Mass Spectrometry (MS) for molecular weight verification (e.g., exact mass 273.24 for related derivatives) .

- Chromatography:

- HPLC with UV detection to assess purity (≥95% as per pharmacopeial standards) .

- Physical Properties:

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-term: Store at 2–8°C in airtight, light-protected containers .

- Long-term: Stable for ≥4 years at -20°C, as observed for structurally similar compounds .

- Handling: Use inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

Advanced Research Questions

Q. What strategies are employed to analyze conflicting data regarding the compound’s reactivity in different solvent systems?

Methodological Answer: Contradictions in reactivity (e.g., oxidation vs. reduction outcomes) can arise from solvent polarity and catalyst interactions.

- Approach 1: Systematic screening of solvents (polar aprotic vs. protic) to isolate solvent-specific reactivity.

- Approach 2: Kinetic studies using UV-Vis or in-situ NMR to track intermediate formation .

- Example: In acetic acid, the compound may undergo unintended acetylation, altering reaction pathways .

Q. How can computational methods like molecular docking predict the biological targets of this compound?

Methodological Answer:

- Step 1: Generate 3D conformers using software (e.g., Gaussian, AutoDock).

- Step 2: Dock into protein active sites (e.g., cyclooxygenase or kinases) to assess binding affinity .

- Validation: Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

- Challenge: Accurate protonation state modeling of the amine groups at physiological pH .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Complexity: The bicyclic isoindole-dione core limits derivatization sites.

- Key Modifications:

- Data Gaps: Limited crystallographic data to correlate steric effects with activity .

Q. How does the compound’s electronic structure influence its participation in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The diketone moiety activates the isoindole ring for electrophilic attacks.

- Amino Group Reactivity: The 4-aminophenyl group directs substitutions to para positions, as observed in fluorophenyl analogs .

- Experimental Design:

- Use Hammett constants to predict substituent effects on reaction rates.

- Monitor reaction progress via LC-MS to detect transient intermediates .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities across studies?

Case Study: While some studies highlight anticancer potential , others emphasize antimicrobial effects .

- Resolution Tactics:

- Assay Variability: Standardize cell lines (e.g., HCT-116 for cytotoxicity) and MIC protocols.

- Metabolite Interference: Test for stability in culture media to rule out degradation artifacts .

- Example: Inconsistent COX-2 inhibition data may arise from differences in enzyme sources (human recombinant vs. tissue extracts) .

Tables for Key Data

Q. Table 1: Synthetic Routes Comparison

| Method | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Coupling | Ethynyl coupling, cyclization | 60–75 | |

| Acetic Acid Reflux | Amine functionalization | 80–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.